molecular formula C10H14ClN3O2 B1477456 2-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one CAS No. 2091216-95-2

2-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one

Cat. No. B1477456
CAS RN: 2091216-95-2
M. Wt: 243.69 g/mol
InChI Key: BAWDZOISHGLJKZ-UHFFFAOYSA-N
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Description

2-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H14ClN3O2 and its molecular weight is 243.69 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • A range of pyrazoline and pyrazole derivatives, including structures similar to the chemical , have been synthesized and tested for their antimicrobial activity against a variety of bacteria and fungi. These compounds demonstrate potential in developing new antibacterial and antifungal agents (Hassan, 2013).
  • A study on the acid-catalyzed reactions of hydroxymethyl pyrazolo[1,5-a]pyridines has shown the formation of various complex structures, indicating the chemical's potential in organic synthesis and possibly leading to new compounds with unique properties (Miki et al., 2009).

Material Synthesis and Characterization

  • Novel pyrazolin-N-thioamides and thiazoles were synthesized, demonstrating the chemical's utility in creating new materials with potential applications in various fields, including material science and chemical engineering (Kariuki et al., 2022).
  • The chemical has been used in the synthesis and characterization of new pyrazole derivatives, where its reactivity was explored to produce compounds with potential applications in material sciences and catalysis (Shen et al., 2012).

Chemical Sensor Development

  • Pyrazoline-based chemosensors have been designed and synthesized for the selective detection of metal ions, such as Zn2+, demonstrating the chemical's potential in environmental monitoring and bioimaging applications (Kasirajan et al., 2017).

Synthesis of Intermediates for Pesticides

  • The chemical has been utilized as an intermediate in the synthesis of chlorantraniliprole, a pesticide, highlighting its role in the agricultural industry for creating more effective pest control solutions (Ju, 2014).

properties

IUPAC Name

2-chloro-1-[2-(hydroxymethyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-7-4-14-9(2-8(6-15)12-14)5-13(7)10(16)3-11/h2,7,15H,3-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWDZOISHGLJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(=CC(=N2)CO)CN1C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one
Reactant of Route 3
2-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one
Reactant of Route 4
2-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one
Reactant of Route 5
2-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one
Reactant of Route 6
2-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one

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